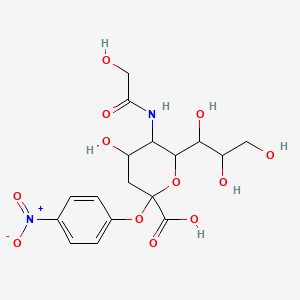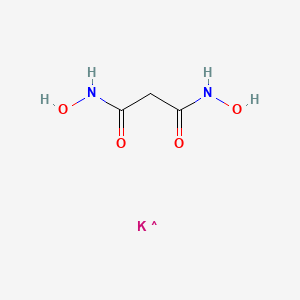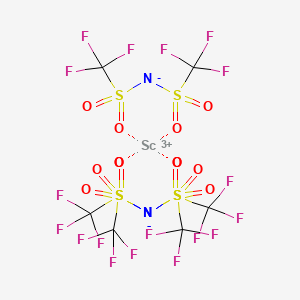
N-Methyllindcarpine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyllindcarpine is a natural product derived from the bark of Lindera pipericarpa, a plant belonging to the Lauraceae family . It is an aporphine alkaloid with the molecular formula C19H21NO4 and a molecular weight of 327.4 g/mol . This compound is known for its potential pharmacological activities and is used as a reference standard in various research applications .
準備方法
Synthetic Routes and Reaction Conditions
N-Methyllindcarpine can be synthesized through several synthetic routes. One common method involves the methylation of lindcarpine, a precursor compound, using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of Lindera pipericarpa. The bark is first dried and ground into a fine powder, which is then subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .
化学反応の分析
Types of Reactions
N-Methyllindcarpine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
N-Methyllindcarpine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-Methyllindcarpine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
類似化合物との比較
N-Methyllindcarpine is structurally similar to other aporphine alkaloids, such as:
Isocorynoline: (CAS: 475-67-2)
Corydine: (CAS: 476-69-7)
Corytuberine: (CAS: 517-56-6)
Litseglutine B: (CAS: 25368-01-8)
Boldine: (CAS: 476-70-0)
Cassythicine: (CAS: 5890-28-8)
Glaucine: (CAS: 475-81-0)
Lauroscholtzine: (CAS: 2169-44-0)
Nantenine: (CAS: 2565-01-7).
Compared to these compounds, this compound is unique due to its specific methylation pattern and its potent COX-2 inhibitory activity . This makes it a valuable compound for research in anti-inflammatory and anticancer therapies.
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
InChIキー |
MBKKEBKZSKSAPX-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)

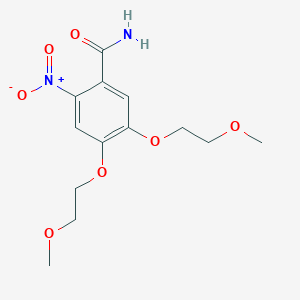
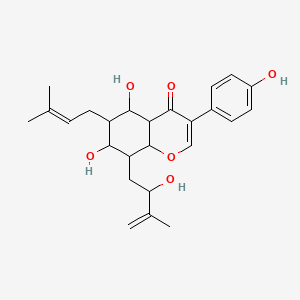


![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
